REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.Br[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]Br.[OH-:18].[K+].CN(C)[CH:22]=[O:23]>O>[CH:6]([C:5]1[CH:8]=[CH:9][C:2]([O:1][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][O:18][C:2]2[CH:9]=[CH:8][C:5]([CH:22]=[O:23])=[CH:4][CH:3]=2)=[CH:3][CH:4]=1)=[O:7] |f:2.3|
|
Name
|
|
Quantity
|
73.3 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
73.2 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCCBr
|
Name
|
|
Quantity
|
39.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
240 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring for 1 h, in a 500 ml three-necked flask
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
with reflux condenser
|
Type
|
STIRRING
|
Details
|
The formed suspension was stirred intensively by means of a mechanical stirrer until the initially increased temperature
|
Type
|
CUSTOM
|
Details
|
had returned to room temperature
|
Type
|
FILTRATION
|
Details
|
The crystals present were then filtered off
|
Type
|
WASH
|
Details
|
washed thoroughly with water
|
Type
|
CUSTOM
|
Details
|
the product recrystallized from a mixture of 1200 ml ethanol and 300 ml water
|
Type
|
CUSTOM
|
Details
|
After drying to constant weight in the vacuum
|
Type
|
CUSTOM
|
Details
|
drying cupboard at 70-80° C
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=CC=C(OCCCCCCOC2=CC=C(C=C2)C=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |